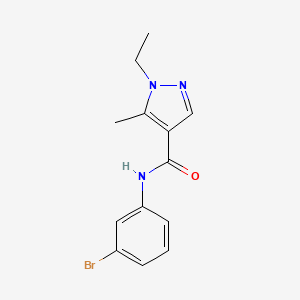![molecular formula C13H17BrClN5O B10938814 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide CAS No. 1005563-60-9](/img/structure/B10938814.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-[(4-クロロ-1-エチル-1H-ピラゾール-5-イル)メチル]プロパンアミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。
製法
合成経路と反応条件
3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-[(4-クロロ-1-エチル-1H-ピラゾール-5-イル)メチル]プロパンアミドの合成は、通常、複数のステップを伴います。
4-ブロモ-3-メチル-1H-ピラゾールの形成: これは、3-メチル-1H-ピラゾールを制御された条件下で臭素と反応させることで達成できます。
4-クロロ-1-エチル-1H-ピラゾールの形成: これは、1-エチル-1H-ピラゾールを塩素と反応させることを含みます。
カップリング反応: 最後のステップは、2つのピラゾール誘導体を適切な条件下でプロパンアミドとカップリングさせることを含みます。多くの場合、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、目的の化合物を形成します。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することを含む可能性があります。これには、連続フローリアクター、自動合成、クロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環に結合したメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、臭素と塩素の置換基で起こることがあり、対応する水素化誘導体の形成につながる可能性があります。
置換: 臭素と塩素の原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)やパラジウム触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換: アジ化ナトリウム(NaN3)やチオール(R-SH)などの求核剤を置換反応に使用できます。
主要な生成物
酸化: 生成物には、カルボン酸やケトンが含まれる可能性があります。
還元: 生成物には、対応する脱ハロゲン化化合物が含まれる可能性があります。
置換: 生成物は、アジドやチオールなどの使用される求核剤に依存します。
科学研究への応用
医薬品化学: 特定の酵素や受容体を標的とする医薬品化合物の合成のためのビルディングブロックとして使用できます。
生物学研究: この化合物は、酵素阻害、受容体結合、その他の生化学的アッセイを含む研究で使用できます。
材料科学: 導電性や蛍光などの特定の特性を持つ新しい材料の開発に使用できます。
産業用途: この化合物は、農薬、染料、その他の工業用化学品の合成に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide typically involves multiple steps:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine under controlled conditions.
Formation of 4-chloro-1-ethyl-1H-pyrazole: This involves the reaction of 1-ethyl-1H-pyrazole with chlorine.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives with propanamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.
Reduction: Reduction reactions can occur at the bromine and chlorine substituents, potentially leading to the formation of the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include the corresponding dehalogenated compounds.
Substitution: Products will depend on the nucleophile used, such as azides or thiols.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-[(4-クロロ-1-エチル-1H-ピラゾール-5-イル)メチル]プロパンアミドの作用機序は、その特定の用途によって異なります。
酵素阻害: この化合物は、酵素の活性部位に結合することにより阻害剤として作用し、基質の結合とそれに続く触媒作用を防ぐ可能性があります。
受容体結合: 細胞表面の特定の受容体に結合し、シグナル伝達経路を調節する可能性があります。
分子標的と経路: 正確な分子標的と経路は、研究されている生物系によって異なります。
類似化合物の比較
類似化合物
- 3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)ベンゾニトリル
- 4-ブロモ-1,5-ジメチル-3-[(4-メチル-1H-ピラゾール-1-イル)カルボニル]-1H-ピラゾール
- 4-クロロ-3-エチル-1-メチル-1H-ピラゾール
独自性
3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-[(4-クロロ-1-エチル-1H-ピラゾール-5-イル)メチル]プロパンアミドは、その特定の置換パターンと臭素と塩素の両方の原子の存在により独特です。これは、明確な化学的および生物学的特性を与える可能性があります。これは、さまざまな研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1005563-60-9 |
|---|---|
分子式 |
C13H17BrClN5O |
分子量 |
374.66 g/mol |
IUPAC名 |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C13H17BrClN5O/c1-3-20-12(11(15)6-17-20)7-16-13(21)4-5-19-8-10(14)9(2)18-19/h6,8H,3-5,7H2,1-2H3,(H,16,21) |
InChIキー |
YABCEQGPRIYWOQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)CCN2C=C(C(=N2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938731.png)
![(2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one](/img/structure/B10938742.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10938743.png)
![4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10938754.png)
![2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10938761.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10938773.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![1-Methyl-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B10938785.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10938795.png)

![3-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}-1,2,2-trimethylcyclopentanecarboxylate](/img/structure/B10938806.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
